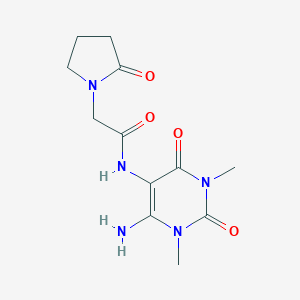

1H-Indol-4-carboxamid

Übersicht

Beschreibung

1H-Indole-4-carboxamide is a chemical compound that belongs to the class of indole carboxamides. It is a versatile compound with various applications in scientific research.

Wissenschaftliche Forschungsanwendungen

Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von 1H-Indol-4-carboxamid, wobei der Schwerpunkt auf sechs einzigartigen Anwendungen liegt:

PARP-1-Inhibition

This compound-Derivate wurden als potente Inhibitoren von PARP-1 (Poly(ADP-Ribose)-Polymerase 1) entwickelt und synthetisiert, einem Enzym, das an der DNA-Reparatur beteiligt ist. Diese Verbindungen zeigen vielversprechende Ergebnisse bei der Inhibition der PARP-1-Enzymaktivität und zellulären inhibitorischen Aktivität, wobei die Verbindung LX15 als diejenige mit der überlegenen Wirksamkeit identifiziert wurde .

Antivirale Aktivität

Derivate von this compound wurden hergestellt und auf ihre antivirale Aktivität gegen ein breites Spektrum von RNA- und DNA-Viren untersucht. Dies beinhaltet Studien zu Verbindungen wie 4-Alkyl-1-(5-Fluor-3-phenyl-1H-indol-2-carbonyl)thiosemicarbazid-Derivaten .

Cycloadditionsreaktionen

Die Indolstruktur dient als vielseitiger Baustein in Cycloadditionsreaktionen. Beispielsweise wurden oxidative und hydrogenative dearomatisierende [3+2]-Cycloadditionsreaktionen unter Verwendung von 1H-Indol-N-verknüpften o-Alkinylbenzaldehyden entwickelt, die durch PtI4 katalysiert werden .

Wirkmechanismus

Target of Action

1H-Indole-4-carboxamide derivatives have been synthesized as potent inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1) . PARP-1 is a key enzyme involved in DNA repair and genomic stability . The compound binds with high affinity to multiple receptors, making it a valuable candidate for the development of new therapeutic derivatives .

Mode of Action

The compound interacts with its target, PARP-1, inhibiting its enzymatic activity . This inhibition results in the accumulation of DNA double-strand breaks and impaired cell-cycle progression in BRCA1 deficient cells .

Biochemical Pathways

The primary biochemical pathway affected by 1H-Indole-4-carboxamide is the DNA repair pathway. By inhibiting PARP-1, the compound prevents the repair of DNA damage, leading to the accumulation of DNA double-strand breaks . This can lead to cell cycle arrest and apoptosis, particularly in cells deficient in the BRCA1 gene .

Result of Action

The inhibition of PARP-1 by 1H-Indole-4-carboxamide leads to significant cellular effects. Specifically, the compound causes the accumulation of DNA double-strand breaks and impairs the cell-cycle progression in BRCA1 deficient cells . This can lead to cell death, providing a potential therapeutic effect against certain types of cancer .

Action Environment

The action of 1H-Indole-4-carboxamide can be influenced by various environmental factors. While specific studies on this compound are limited, it’s known that factors such as pH, temperature, and the presence of other molecules can affect the stability and efficacy of similar compounds

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

1H-Indole-4-carboxamide derivatives have been synthesized as potent inhibitors of the enzyme poly (ADP-ribose) polymerase-1 (PARP-1) . These compounds bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .

Cellular Effects

1H-Indole-4-carboxamide derivatives have shown inhibitory activity against both the PARP-1 enzyme and BRCA1 deficient cells . They have also been found to significantly cause the accumulation of DNA double-strand breaks and impair the cell-cycle progression in BRCA1 deficient cells .

Molecular Mechanism

The molecular mechanism of 1H-Indole-4-carboxamide involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . For instance, the presence of the carboxamide moiety in 1H-Indole-4-carboxamide causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Metabolic Pathways

Indole derivatives are known to interact with a variety of enzymes and proteins .

Transport and Distribution

The presence of the carboxamide moiety in indole derivatives suggests that they may interact with various transporters or binding proteins .

Subcellular Localization

The presence of the carboxamide moiety in indole derivatives suggests that they may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

1H-indole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-9(12)7-2-1-3-8-6(7)4-5-11-8/h1-5,11H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACRGIRLCXXEJCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344171 | |

| Record name | 1H-Indole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1670-86-6 | |

| Record name | 1H-Indole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do 1H-indole-4-carboxamide derivatives interact with PARP-1 and what are the downstream effects?

A1: 1H-indole-4-carboxamide derivatives, particularly those with specific modifications, exhibit potent inhibitory activity against poly(ADP-ribose) polymerase-1 (PARP-1) []. These compounds act as PARP-1 inhibitors by binding to the enzyme's catalytic site, preventing it from interacting with its substrate, NAD+. This inhibition leads to the accumulation of DNA double-strand breaks and disrupts cell cycle progression, particularly in cells deficient in BRCA1, a protein involved in DNA repair. This targeted effect on BRCA1-deficient cells suggests their potential as anticancer agents.

Q2: How does the structure of 1H-indole-4-carboxamide derivatives influence their selectivity towards the D2 domain of p97?

A2: 1-[4-(Benzylamino)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]-2-methyl-1H-indole-4-carboxamide (CB-5083), a specific 1H-indole-4-carboxamide derivative, demonstrates selective inhibition of the D2 domain of p97, a key enzyme in the ubiquitin-proteasome degradation pathway [, ]. Structural analysis reveals that CB-5083 binds competitively to the ATP-binding site of the p97 D2 domain. The selectivity for the D2 domain over the highly similar D1 domain is attributed to specific interactions between the compound's structure and residues unique to the D2 ATPase binding site. This understanding of the structure-activity relationship is crucial for developing next-generation p97 inhibitors with improved efficacy and reduced off-target effects.

Q3: What is the in vivo efficacy of 1H-indole-4-carboxamide derivative LX15?

A3: LX15, a potent 1H-indole-4-carboxamide derivative, exhibits significant antitumor activity in vivo []. In a preclinical study using a B16F10 murine melanoma model, LX15 demonstrated a synergistic effect when combined with temozolomide (TMZ), a standard chemotherapy drug. This synergistic effect resulted in enhanced efficacy compared to either drug alone, suggesting the potential of LX15 as a valuable component in combination therapies for cancer treatment. Furthermore, LX15 displayed reasonable pharmacokinetic (PK) properties, indicating favorable absorption, distribution, metabolism, and excretion characteristics. These findings support further investigation of LX15 as a promising drug candidate for cancer treatment.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B155016.png)